

Pseudolaric Acid B: A Microtubule Destabilizing Agent for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudolarifuroic acid*

Cat. No.: B15140239

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

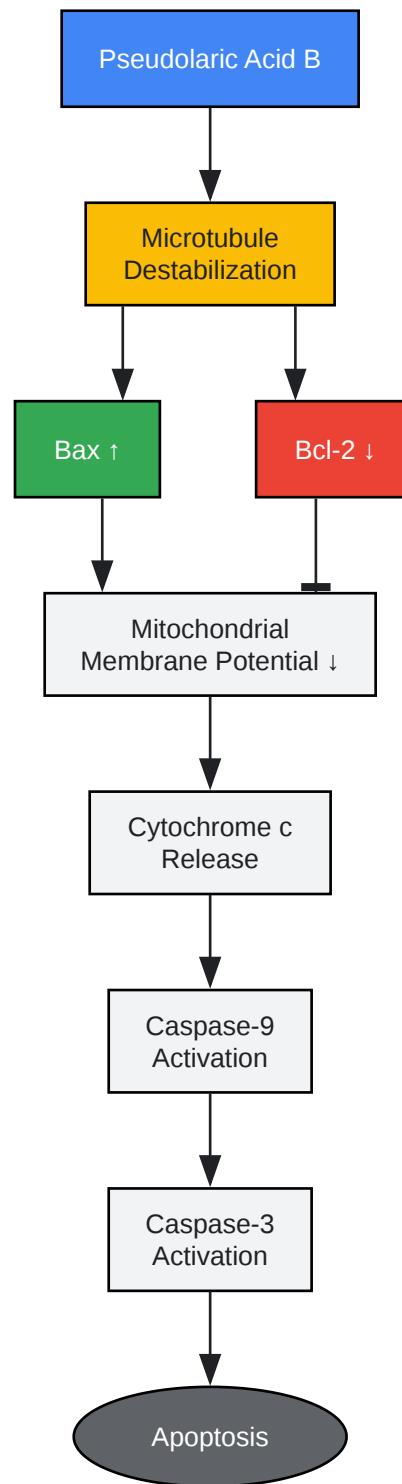
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, *Pseudolarix kaempferi*.^{[1][2]} Traditionally used in Chinese medicine for its antifungal properties, PAB has emerged as a potent anticancer agent with a primary mechanism of action centered on the disruption of microtubule dynamics.^{[1][3]} This technical guide provides an in-depth overview of PAB's function as a microtubule destabilizing agent, detailing its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols.

Mechanism of Action: Microtubule Destabilization

PAB exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.^{[1][3]} This interaction inhibits the polymerization of tubulin into microtubules, leading to the disruption of the cellular microtubule network and the failure of mitotic spindle formation.^{[1][4]} Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis.^{[1][5][6]} Notably, PAB has been shown to bind to a novel site on tubulin, distinct from the colchicine and vinblastine binding sites, which may contribute to its ability to circumvent multidrug resistance phenotypes.^{[3][7][8]}

Quantitative Data: In Vitro Efficacy of Pseudolaric Acid B

PAB has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

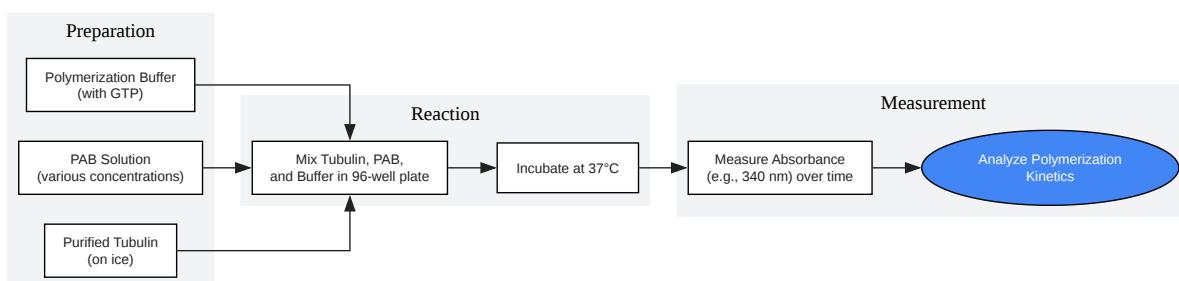
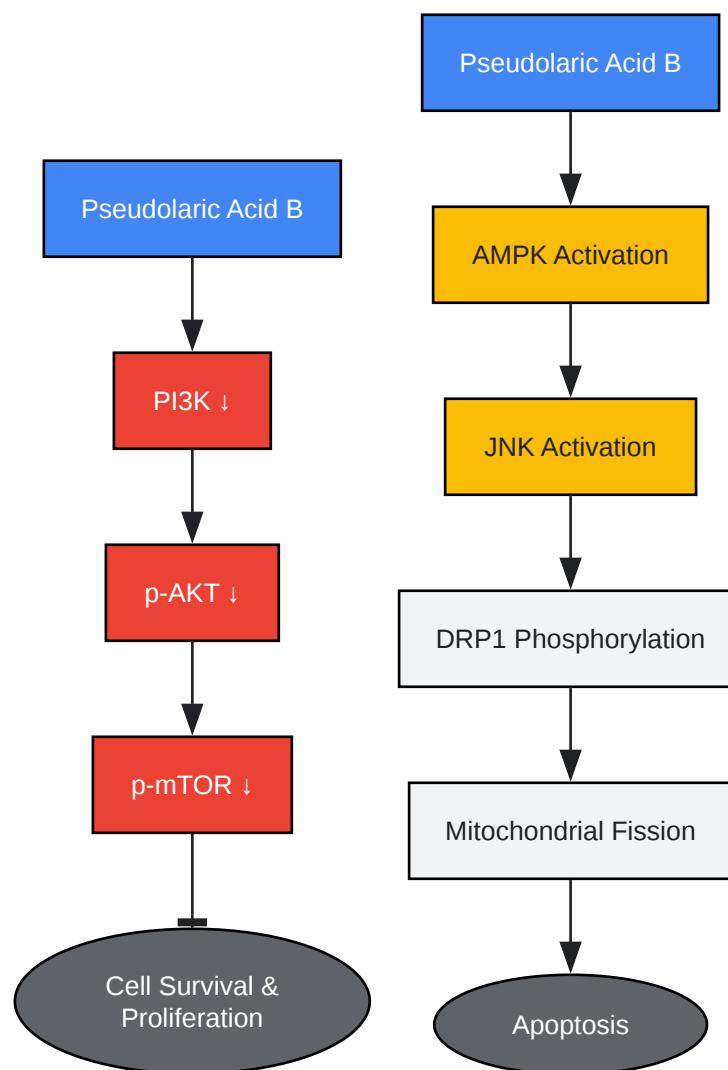

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
MDA-MB-231	Triple-Negative Breast Cancer	19.3	24
8.3	48		
5.76	72		
U87	Glioblastoma	~10	Not Specified
MCF-7	Breast Cancer	3.4	36
1.35	48		
DU145	Hormone-Refractory Prostate Cancer	0.89 ± 0.18 (CCK-8 assay)	48
0.76 ± 0.15 (Clone formation assay)	48		
Various Cancer Cell Lines	General	~1 (average)	Not Specified

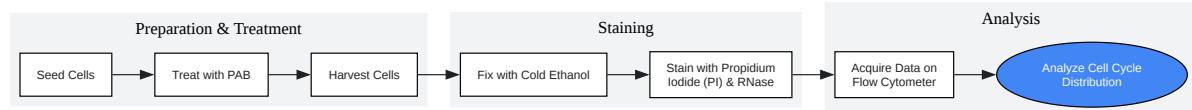
Signaling Pathways Modulated by Pseudolaric Acid B

The disruption of microtubule dynamics by PAB initiates a cascade of signaling events that culminate in apoptosis. Key pathways affected include the intrinsic mitochondrial pathway, the PI3K/AKT/mTOR pathway, and the JNK signaling pathway.

Mitochondrial Apoptosis Pathway

PAB induces apoptosis through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.^{[5][9][10]} This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.^{[5][11]}


[Click to download full resolution via product page](#)

Caption: PAB-induced mitochondrial apoptosis pathway.

PI3K/AKT/mTOR Signaling Pathway

PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5][12] By downregulating the phosphorylation of key components like AKT and mTOR, PAB further promotes apoptosis in cancer cells.[5][12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Induction of G2/M arrest by pseudolaric acid B is mediated by activation of the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis through p53 and Bax/Bcl-2 pathways in human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pseudolaric Acid B: A Microtubule Destabilizing Agent for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15140239#pseudolaric-acid-b-as-a-microtubule-destabilizing-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com